molecular formula C25H23ClN2O3S B2687985 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide CAS No. 893287-42-8

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide

Cat. No.: B2687985
CAS No.: 893287-42-8
M. Wt: 466.98
InChI Key: ZTXXZEHNTVRAQB-UHFFFAOYSA-N
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Description

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide is a synthetic indole derivative supplied for research applications. Indole-based scaffolds are extensively investigated in medicinal chemistry due to their broad biological potential, which includes reported antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This compound features a complex structure incorporating a methanesulfonyl group and a phenethyl acetamide side chain, making it a valuable intermediate for constructing more complex molecules and for screening in pharmacological assays. Researchers can utilize this compound in exploring structure-activity relationships (SAR), particularly in developing inhibitors for various enzymatic targets. Its molecular architecture suggests potential for high-affinity binding to multiple receptors. This product is intended for chemical and biological research in vitro . It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S/c26-22-12-6-4-10-20(22)18-32(30,31)24-16-28(23-13-7-5-11-21(23)24)17-25(29)27-15-14-19-8-2-1-3-9-19/h1-13,16H,14-15,17-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXXZEHNTVRAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl chloride group, converting it to a sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl chloride group, where nucleophiles such as amines or alcohols can replace the chloride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a reagent in various organic transformations.

Biology:

Medicine:

Industry:

  • Used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

  • Indole substituents: Sulfonyl, sulfanyl, hydroxyimino, benzoyl, or methoxy groups at varying positions.
  • Acetamide N-substituents : 2-Phenylethyl, substituted phenyl (e.g., 2-chlorophenyl, trifluoromethylphenyl), or sulfonamide groups.
  • Halogenation : Chlorine, fluorine, or trifluoromethyl groups, affecting electronic properties and metabolic stability.
Table 1: Structural and Functional Comparison
Compound Name Indole Substituent Acetamide N-Substituent Key Properties/Biological Activity Reference
Target Compound 3-[(2-Chlorophenyl)methanesulfonyl] N-(2-Phenylethyl) High polarity (sulfonyl), moderate lipophilicity (aromatic groups)
N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) 3-(Hydroxyimino)methyl N-(2-Chlorophenyl) Antioxidant activity (FRAP/DPPH assays)
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (41) 1-(4-Chlorobenzoyl)-5-methoxy N-(Bis(trifluoromethyl)phenyl)sulfonyl Enhanced metabolic stability (CF3 groups)
2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide 3-[(3-Fluorophenyl)methyl]sulfonyl N-(2-Trifluoromethylphenyl) High lipophilicity (F/CF3 groups)
N-(2-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide None (unsubstituted indole) N-(2-Chlorobenzyl) Reduced polarity (lacks sulfonyl group)

Biological Activity

The compound 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide is a member of the indole class of compounds, characterized by its unique structural features, including a methanesulfonyl group and a chlorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C22H23ClN2O3SC_{22}H_{23}ClN_2O_3S, with a molecular weight of approximately 430.9 g/mol. The structure includes:

  • Indole core : A bicyclic structure that is known for its role in various biological activities.
  • Methanesulfonyl group : This electrophilic group can form covalent bonds with nucleophilic sites on proteins, influencing cellular pathways.
  • Chlorophenyl substituent : Contributes to the lipophilicity and overall reactivity of the compound.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC22H23ClN2O3SC_{22}H_{23}ClN_2O_3S
Molecular Weight430.9 g/mol
Key Functional GroupsIndole, Methanesulfonyl, Acetamide

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

Anti-inflammatory Properties

The indole structure is known for its anti-inflammatory effects. Compounds derived from indole have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may similarly modulate inflammatory responses.

Anticancer Potential

Indole derivatives have also been implicated in anticancer activity. The mechanism often involves the inhibition of various signaling pathways associated with cancer cell proliferation and survival . For example, compounds that interact with the mitogen-activated protein kinase (MAPK) pathway show promise in reducing tumor growth.

Case Studies

  • Antimicrobial Efficacy : A study screened several chloroacetamides for their activity against E. coli, S. aureus, and C. albicans. Results indicated that compounds with halogenated phenyl groups exhibited superior antimicrobial properties due to their enhanced ability to penetrate bacterial membranes .
  • Inflammation Model : In vitro studies using macrophage cell lines demonstrated that certain indole derivatives significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating potential use in treating inflammatory diseases .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The methanesulfonyl group can covalently modify active sites on enzymes, altering their functionality.
  • Receptor Modulation : The indole moiety may interact with various receptors involved in pain and inflammation pathways.
MechanismDescription
Enzyme InhibitionCovalent modification of active sites
Receptor ModulationInteraction with receptors affecting signaling pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide?

  • Methodology : The compound can be synthesized via a multi-step route starting from substituted indole derivatives. A common approach involves:

Sulfonylation : Reacting 1H-indole with 2-chlorophenylmethanesulfonyl chloride under basic conditions (e.g., NaH/DMF) to introduce the sulfonyl group at the 3-position of indole .

Acetamide coupling : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the N-(2-phenylethyl)acetamide moiety to the indole sulfonate intermediate .

  • Key validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical techniques :

  • Spectroscopy : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., sulfonyl and acetamide groups). IR spectroscopy can validate sulfonate (S=O, ~1350 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) functionalities .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 467.12) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antioxidant activity : Use DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays to evaluate radical scavenging and reducing properties. IC50_{50} values <50 µM indicate significant activity .
  • Antimicrobial testing : Perform MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution methods .

Advanced Research Questions

Q. How can computational tools optimize the metabolic stability of this compound?

  • In silico strategies :

  • MetaSite analysis : Predict metabolic soft spots (e.g., phenethyl group oxidation) using cytochrome P450 (CYP3A4/2D6) models. Replace labile substituents with fluorinated or electron-deficient groups to reduce oxidative metabolism .
  • ADME profiling : Calculate logP (optimal range: 2–4) and polar surface area (<140 Å2^2) to enhance bioavailability .

Q. What experimental design considerations are critical for crystallographic studies?

  • Crystallization : Use slow vapor diffusion (e.g., ethanol/water) to grow single crystals. SHELXL refinement requires high-resolution data (≤1.0 Å) for accurate anisotropic displacement parameters .
  • Handling data contradictions : Resolve twinning or disorder by iterative refinement (SHELXE) and validate with Rint_\text{int} <5% .

Q. How can NMR spectroscopy resolve ambiguities in regiochemical assignments?

  • Advanced techniques :

  • 1H-13C^1 \text{H-}^{13} \text{C} HMBC: Correlate indole C3-H with sulfonyl protons to confirm substitution patterns.
  • NOESY: Detect spatial proximity between the phenethyl group and indole protons to validate stereoelectronic effects .

Q. What strategies address discrepancies between predicted and observed biological activity?

  • Case study : If in vitro antioxidant activity (e.g., DPPH IC50_{50}) conflicts with in silico predictions (e.g., poor FRAP correlation):

Re-evaluate assay conditions (pH, solvent polarity).

Perform ROS (reactive oxygen species) detection in cell-based models (e.g., HepG2 cells) to confirm mechanistic relevance .

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